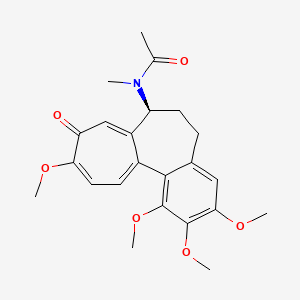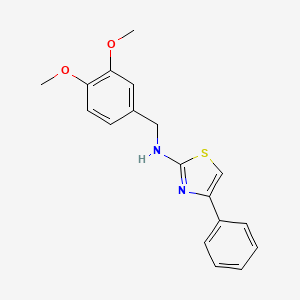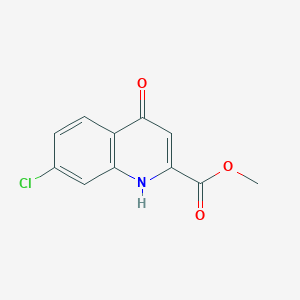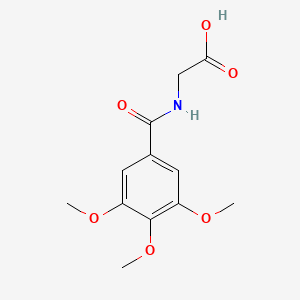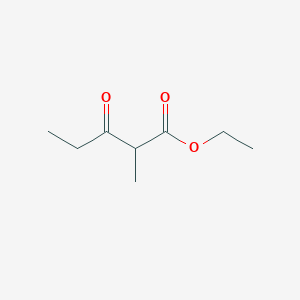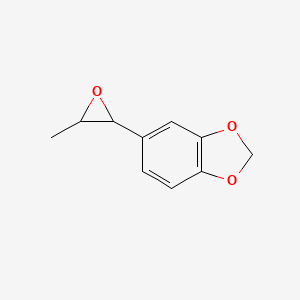
2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane
Vue d'ensemble
Description
2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organic compound with the molecular formula C4H2F9. This compound is characterized by the presence of both trifluoromethyl and hexafluoropropane groups, making it highly fluorinated and chemically stable. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, low reactivity, and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane typically involves the introduction of trifluoromethyl and hexafluoropropane groups into a suitable precursor. One common method is the reaction of a trifluoromethylating agent with a hexafluoropropane precursor under controlled conditions. For example, the reaction of trifluoromethyl iodide with hexafluoropropane in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production methods are designed to ensure high yield and purity of the final product while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although the compound is highly stable, it can undergo oxidation and reduction under specific conditions.
Radical Reactions: The presence of fluorine atoms makes the compound suitable for radical reactions, such as radical trifluoromethylation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) or photoredox catalysts can be used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while radical reactions can introduce additional functional groups.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane exerts its effects is primarily related to its chemical stability and resistance to metabolic degradation. The presence of multiple fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Trifluoromethane (CHF3): A simpler fluorinated compound with similar stability but different reactivity.
1,1,1-Trifluoroethane (C2H3F3): Another fluorinated compound with applications in refrigeration and as a propellant.
Hexafluoroacetone (C3F6O): A highly reactive fluorinated compound used in organic synthesis.
Uniqueness: 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane is unique due to the combination of trifluoromethyl and hexafluoropropane groups, which confer exceptional stability and resistance to chemical and biological degradation. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals .
Propriétés
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9/c5-2(6,7)1(3(8,9)10)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRLDNHHTCXOOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191582 | |
| Record name | 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382-24-1 | |
| Record name | 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


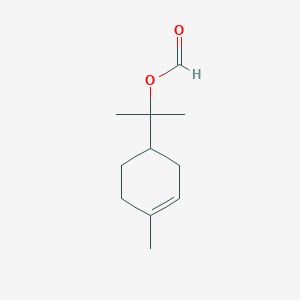
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-](/img/structure/B1604869.png)


